molecular formula C6H11N5O B13104047 4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide

4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B13104047
M. Wt: 169.19 g/mol
InChI Key: YNODMSGWTIRMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with 4-amino-1,2,3-triazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-isopropyl-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of an amino group and an isopropyl group, which can enhance its biological activity and specificity. This structural uniqueness allows it to interact with different molecular targets compared to other triazole derivatives .

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

5-amino-3-propan-2-yltriazole-4-carboxamide

InChI

InChI=1S/C6H11N5O/c1-3(2)11-4(6(8)12)5(7)9-10-11/h3H,7H2,1-2H3,(H2,8,12)

InChI Key

YNODMSGWTIRMKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)N)C(=O)N

Origin of Product

United States

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